molecular formula C9H9ClF3N B13482391 5-chloro-2-methyl-N-(2,2,2-trifluoroethyl)aniline

5-chloro-2-methyl-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13482391
M. Wt: 223.62 g/mol
InChI Key: GXWKGUDBLSUJBP-UHFFFAOYSA-N
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Description

5-chloro-2-methyl-N-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C9H9ClF3N It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 5-position, a methyl group at the 2-position, and an N-(2,2,2-trifluoroethyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methyl-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 5-chloro-2-methylaniline with 2,2,2-trifluoroethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methyl-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    N-trifluoroethylation:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and trifluoroethylating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted anilines, oxidized or reduced derivatives, and N-trifluoroethylated anilines .

Scientific Research Applications

5-chloro-2-methyl-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-methyl-N-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both a chlorine atom and a trifluoroethyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C9H9ClF3N

Molecular Weight

223.62 g/mol

IUPAC Name

5-chloro-2-methyl-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C9H9ClF3N/c1-6-2-3-7(10)4-8(6)14-5-9(11,12)13/h2-4,14H,5H2,1H3

InChI Key

GXWKGUDBLSUJBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NCC(F)(F)F

Origin of Product

United States

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